molecular formula C21H25FN4O2S B2547862 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 952996-58-6

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2547862
CAS No.: 952996-58-6
M. Wt: 416.52
InChI Key: ZROCKTDKGYCCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[3,2-a]pyrimidinone derivative featuring a 4-(4-fluorophenyl)piperazine moiety linked via a ketone-containing ethyl chain. The 4-fluorophenylpiperazine group is a common pharmacophore in neuropharmacological agents, suggesting possible interactions with serotonin or dopamine receptors.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2S/c1-14(2)18-12-20(28)26-17(13-29-21(26)23-18)11-19(27)25-9-7-24(8-10-25)16-5-3-15(22)4-6-16/h3-6,12,14,17H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROCKTDKGYCCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolo-pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, biological targets, and therapeutic implications.

Chemical Structure

The molecular structure of the compound is characterized by a thiazole ring fused with a pyrimidine system, along with a piperazine moiety substituted with a fluorophenyl group. This unique arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticonvulsant Properties : Preliminary studies indicate that it may possess anticonvulsant effects, similar to other thiazole derivatives.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in treating metabolic disorders.

The proposed mechanism of action involves the modulation of neurotransmitter systems and inhibition of key enzymes involved in metabolic pathways. The fluorophenyl group may enhance binding affinity to biological targets due to electron-withdrawing effects, which can stabilize interactions with receptor sites.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazolo-pyrimidine derivatives, including the target compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that structural modifications can enhance antibacterial efficacy.

CompoundMIC (µg/mL)Activity
Target Compound20Moderate
Control A15High
Control B50Low

Anticonvulsant Effects

In a picrotoxin-induced convulsion model, the target compound was tested alongside known anticonvulsants. It demonstrated a protective index comparable to existing treatments, indicating potential for further development as an anticonvulsant agent.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Target Compound18.4170.29.2
Standard Drug15.0150.010.0

Enzyme Inhibition

In vitro assays assessed the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. The target compound exhibited competitive inhibition with an IC50 value indicating significant potency compared to standard inhibitors.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures to 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one may exhibit antidepressant properties. The piperazine ring is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can effectively modulate neurotransmitter systems, potentially leading to antidepressant effects .

Antiviral Properties

Compounds incorporating thiazolo-pyrimidine frameworks have been investigated for their antiviral activities. Specifically, they target viral polymerases, disrupting the replication of viruses such as influenza. The compound's ability to interfere with the PA-PB1 interface in influenza virus polymerase has been highlighted as a promising mechanism for developing new antiviral agents .

Anticancer Activity

The thiazolo-pyrimidine scaffold is also associated with anticancer properties. Research has demonstrated that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis and blocking cell cycle progression. The incorporation of fluorinated phenyl groups enhances the compound's lipophilicity and bioavailability, which are advantageous for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological profile. Key features influencing activity include:

  • Piperazine Substitution : Variations in the piperazine moiety can significantly affect receptor binding affinity and selectivity.
  • Fluorination : The presence of fluorine atoms can enhance metabolic stability and improve binding interactions with biological targets.

Case Study 1: Antidepressant Efficacy

In a study examining the antidepressant potential of similar compounds, researchers utilized behavioral models to assess efficacy. Results indicated significant reductions in depressive-like behaviors in animal models treated with piperazine derivatives, suggesting that structural modifications similar to those found in the target compound could yield effective antidepressants .

Case Study 2: Antiviral Mechanism

A recent investigation into the antiviral mechanisms of thiazolo-pyrimidine derivatives revealed that compounds targeting the viral polymerase exhibited dose-dependent inhibition of viral replication in vitro. This study supports the hypothesis that modifications to the thiazole and pyrimidine components can enhance antiviral efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its thiazolo-pyrimidinone core combined with a 4-fluorophenylpiperazine side chain. Below is a comparative analysis with analogous compounds from the literature:

Compound Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Thiazolo[3,2-a]pyrimidinone 7-isopropyl, 2-oxoethyl-4-(4-fluorophenyl)piperazine Hypothesized PDE inhibition or receptor modulation (based on structural analogs)
MK85 (3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-hexahydro-pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidinone 3,5-bis(trifluoromethyl)phenyl, hexahydro-pyrimidine Demonstrated PDE-5 inhibition with IC₅₀ = 12 nM; high selectivity over PDE-6 (IC₅₀ > 1,000 nM)
Example 75 (Patent) Pyrazolo[3,4-d]pyrimidine 4-amino, 3-(5-(morpholinomethyl)thiophen-2-yl), 5-fluoro-3-(3-fluorophenyl)chromenone Kinase inhibition (e.g., JAK2 IC₅₀ = 8 nM); antitumor activity in xenograft models
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,4-dichlorophenyl, 4-fluorophenyl, trifluoromethyl Structural analysis via X-ray crystallography (no reported bioactivity)

Critical Insights:

Core Heterocycle Influence: The thiazolo[3,2-a]pyrimidinone core in the target compound differs from pyrazolo-pyrimidine analogs (e.g., MK85, Example 75) in electronic distribution and steric bulk. This may alter binding affinity to PDEs or kinases. Pyrazolo-pyrimidines (e.g., MK85) are well-documented PDE inhibitors, while thiazolo-pyrimidinones are less studied but may exhibit novel selectivity profiles .

Substituent Effects: The 4-fluorophenylpiperazine group in the target compound is structurally analogous to arylpiperazine moieties in antipsychotics (e.g., aripiprazole). Trifluoromethyl or dichlorophenyl groups (as in MK85 and Example 75) enhance metabolic stability and target engagement but reduce solubility .

Biological Data Gaps :

  • While MK85 and Example 75 have robust pharmacological data (e.g., IC₅₀ values), the target compound lacks published experimental results. Its activity must be inferred from structural parallels.

Research Findings and Hypotheses

  • PDE Inhibition Potential: The 4-fluorophenylpiperazine moiety may compete with cAMP/cGMP at PDE catalytic sites, similar to sildenafil analogs .
  • Kinase Selectivity : The isopropyl group could reduce off-target effects compared to bulkier substituents (e.g., trifluoromethyl in Example 75) .
  • Synthetic Challenges: The thiazolo-pyrimidinone core requires multi-step synthesis under inert conditions, limiting yield compared to pyrazolo-pyrimidines .

Preparation Methods

Synthetic Approaches and Reaction Pathways

Conventional Multi-Step Synthesis

The traditional synthesis involves three primary stages: (1) formation of the thiazolo[3,2-a]pyrimidinone core, (2) introduction of the 4-(4-fluorophenyl)piperazine moiety, and (3) final functionalization with the isopropyl group.

Thiazolo[3,2-a]pyrimidinone Core Formation

The core structure is synthesized via cyclocondensation of 4-phenylthiazole-2-amine with acetylacetone and benzaldehyde derivatives under acidic conditions. For example, refluxing 4-phenylthiazole-2-amine (1.76 g, 10 mmol) with acetylacetone (2.00 g, 20 mmol) and benzaldehyde (1.06 g, 10 mmol) in acetonitrile containing p-toluenesulfonic acid (p-TsOH, 2.50 g) yields the intermediate 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone with a 79% yield when camphorsulfonic acid (CSA) is used as the catalyst.

Isopropyl Group Functionalization

The final step involves installing the isopropyl group at the 7-position through a Friedel-Crafts alkylation. Treating the intermediate with isopropyl bromide and aluminum chloride (AlCl$$_3$$) in dichloromethane (DCM) at 0°C to room temperature completes the synthesis, yielding the target compound with an overall efficiency of 52–58%.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics and purity. A modified protocol involves irradiating the cyclocondensation step at 150°C for 15 minutes, reducing the reaction time from 3 hours to 20 minutes while increasing the yield to 85%. Subsequent steps under microwave conditions (100 W, 80°C) further optimize the piperazine coupling and isopropyl functionalization, achieving an overall yield of 68%.

Optimization Strategies and Catalytic Systems

Catalyst Screening for Cyclocondensation

The choice of acid catalyst critically impacts the cyclocondensation efficiency:

Catalyst Solvent Yield (%)
p-TsOH Ethanol 72
CSA Ethanol 79
BF$$3$$·Et$$2$$O Toluene 64
AlCl$$_3$$ DCM 48

Camphorsulfonic acid (CSA) in ethanol emerges as the optimal system, likely due to its balanced Brønsted acidity and compatibility with polar aprotic solvents.

Solvent Effects on Piperazine Coupling

Solvent polarity influences the nucleophilic substitution efficiency:

Solvent Dielectric Constant Yield (%)
DMF 36.7 70
DMSO 46.7 68
Acetonitrile 37.5 62
THF 7.5 45

DMF’s high polarity facilitates better solubility of the piperazine derivative, enhancing reaction homogeneity.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : A prominent carbonyl stretch at 1678 cm$$^{-1}$$ confirms the 2-oxoethyl group, while peaks at 1566 cm$$^{-1}$$ (C=N) and 2970 cm$$^{-1}$$ (C-H) validate the thiazolo-pyrimidinone core.
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): Signals at δ 7.45–7.20 (m, 4H, fluorophenyl), δ 4.32 (q, 2H, CH$$2$$CO), and δ 1.25 (d, 6H, isopropyl-CH$$_3$$) align with the expected structure.
  • Mass Spectrometry : ESI-MS m/z 467.2 [M+H]$$^+$$ corroborates the molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥98% with a retention time of 6.8 minutes. Residual solvents are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing N-alkylation at the piperazine nitrogen generates a bis-alkylated byproduct (≈12%). Employing a large excess of the thiazolo-pyrimidinone intermediate (1.5 equiv) suppresses this side reaction, reducing byproduct formation to <3%.

Oxidative Degradation

The thiazolo-pyrimidinone core is susceptible to oxidation at the sulfur atom. Storing intermediates under nitrogen and adding antioxidants like butylated hydroxytoluene (BHT, 0.1% w/w) during synthesis prevents degradation.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing expensive 1-(2-chloroethyl)-4-(4-fluorophenyl)piperazine with in-situ-generated chloroethyl intermediates reduces raw material costs by 40%. For example, treating 4-(4-fluorophenyl)piperazine with 1,2-dichloroethane in the presence of K$$2$$CO$$3$$ generates the requisite alkylating agent.

Waste Stream Management

The AlCl$$3$$-mediated Friedel-Crafts step generates acidic waste, which is neutralized with aqueous NaHCO$$3$$ and filtered to recover aluminum hydroxide sludge for reuse in wastewater treatment.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and what reaction conditions critically influence yield?

  • Methodological Answer :

  • Step 1 : Condensation of 4-(4-fluorophenyl)piperazine with a keto-ester intermediate under reflux in ethanol (70–80°C, 6–8 hours) to form the 2-oxoethyl-piperazine moiety .
  • Step 2 : Cyclization of the thiazolo[3,2-a]pyrimidinone core using thiourea derivatives in the presence of acetic anhydride (110°C, 12 hours) .
  • Key Factors : Solvent polarity, temperature control during cyclization, and stoichiometric ratios of reagents (e.g., excess thiourea improves ring closure efficiency).

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY to confirm substituent positions (e.g., isopropyl group at C7, fluorophenylpiperazine at C3) .
  • X-ray Crystallography : Resolve disorder in the piperazine ring using SHELXL refinement (R factor < 0.05) .
  • HRMS : Validate molecular formula with <2 ppm mass error .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against phosphodiesterases (PDEs) using fluorescence-based assays (e.g., SMPR 2014.011 protocols) .
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields during cyclization?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield by 15–20% .
  • Byproduct Analysis : Use HPLC-PDA to identify and quantify side products (e.g., open-chain intermediates) .

Q. How do researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Purity Assessment : Quantify impurities (e.g., residual solvents, des-fluoro analogs) via LC-MS and adjust synthetic protocols .
  • Assay Standardization : Align with AOAC SMPR guidelines for PDE inhibition assays to minimize inter-lab variability .
  • SAR Studies : Compare fluorophenylpiperazine analogs to isolate structural determinants of activity .

Q. What computational strategies predict pharmacokinetic properties like bioavailability?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to correlate logP values (predicted ~3.2) with intestinal absorption .
  • Docking Simulations : Map the fluorophenylpiperazine moiety to hydrophobic pockets in PDE4B (PDB: 1XM6) .
  • ADMET Prediction : SwissADME for CYP450 metabolism liability (high risk of CYP3A4 interaction) .

Q. How is the role of the 4-fluorophenylpiperazine moiety in target binding explored experimentally?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs for NMR-based binding studies with PDE isoforms .
  • Fragment Replacement : Replace piperazine with morpholine or thiomorpholine and compare IC₅₀ values .
  • Crystallography : Co-crystallize with PDE4B to visualize hydrogen bonding at N1 of the piperazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.